H-89 Dihydrochloride is synthesized from isoquinoline derivatives and is classified as an ATP-competitive inhibitor. It is often used in laboratory settings for research purposes, particularly in the fields of pharmacology and cellular biology. The compound is available from various suppliers, including R&D Systems, Merck Millipore, and Tocris Bioscience, with purity levels typically exceeding 98% .
The synthesis of H-89 Dihydrochloride involves several steps that typically include the reaction of isoquinoline derivatives with appropriate amines and brominated compounds. The following outlines a general synthetic route:
Key parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity during synthesis.
H-89 Dihydrochloride has a molecular formula of C₁₈H₂₂BrCl₂N₃O₂S·2HCl and a molecular weight of approximately 519.28 g/mol. The structure consists of an isoquinoline core linked to a sulfonamide group and a brominated propenyl chain.
The compound's three-dimensional conformation plays a crucial role in its interaction with target enzymes, particularly at their active sites.
H-89 Dihydrochloride primarily functions as an inhibitor in various biochemical reactions:
The compound's selectivity allows researchers to delineate the roles of protein kinase A in cellular signaling pathways without significant off-target effects.
The mechanism by which H-89 Dihydrochloride exerts its effects involves competitive inhibition at the active site of protein kinase A. By binding to this site, H-89 prevents ATP from accessing the enzyme, thereby inhibiting phosphorylation events that are critical for various cellular processes.
Research indicates that this inhibition can lead to significant changes in cellular responses, including alterations in gene expression and cell proliferation .
H-89 Dihydrochloride exhibits several notable physical and chemical properties:
These properties make H-89 suitable for various experimental applications in cell culture and biochemical assays.
H-89 Dihydrochloride has diverse applications across multiple scientific domains:
Researchers leverage H-89's specificity to dissect complex signaling networks within cells, making it an invaluable resource in both basic research and therapeutic development.
H-89 dihydrochloride (N-[2-((p-Bromocinnamyl)amino)ethyl]-5-isoquinolinesulfonamide dihydrochloride) functions as a potent, cell-permeable inhibitor of cAMP-dependent protein kinase A (PKA) through highly specific competitive antagonism at the enzyme's ATP-binding site. Biochemical analyses establish its inhibitory constant (Ki) at 48 nM when assayed under physiologically relevant ATP concentrations, demonstrating exceptional affinity for PKA's catalytic subunit [1] [10]. This competitive mechanism arises from H-89's structural mimicry of the adenine ring of ATP, enabling it to occupy the nucleotide-binding pocket with high fidelity, thereby sterically excluding ATP binding and preventing phosphotransfer to downstream substrates [8] [9].
The kinetics of inhibition reveal H-89's reversibility and ATP-dependence. Increasing ATP concentrations elicit a proportional decrease in H-89's inhibitory potency, characteristic of competitive antagonists. This property is crucial for experimental designs dissecting cAMP/PKA signaling cascades, as it allows for potential reactivation of kinase activity upon washout or ATP elevation [1] [10]. Notably, H-89 achieves profound suppression of PKA-mediated phosphorylation events within cellular contexts. For instance, it effectively blocks epinephrine-induced phosphorylation of CREB1 (cAMP response element-binding protein) at 10 μM in MC38 and HT-29 colon carcinoma cell lines, confirming target engagement and functional inhibition of PKA signaling in situ [1].
Table 1: Selectivity Profile of H-89 Dihydrochloride Against Key Kinases
Kinase Target | Inhibition Constant (IC₅₀ or Ki) | Selectivity Ratio vs. PKA | Functional Consequence of Inhibition |
---|---|---|---|
PKA | 48 nM (Ki) | 1.0 (Reference) | Blocks CREB phosphorylation, neurite outgrowth |
PKG | >1 μM | >20.8 | Minimal interference in cGMP signaling studies |
PKC | 31.7 μM (Ki) | ~660 | Negligible at standard PKA-inhibiting doses |
ROCK-II | 135-270 nM (IC₅₀) | 2.8-5.6 | Potential confounding in cytoskeletal studies |
MSK1 | 120 nM (IC₅₀) | 2.5 | May affect stress/inflammatory signaling |
S6K1 | 80 nM (IC₅₀) | 1.7 | Impacts mTOR signaling readouts |
Casein Kinase I | 38.3 μM (Ki) | ~798 | Generally non-inhibitory |
Despite its designation as a selective PKA inhibitor, comprehensive kinase profiling against panels of 70-80 protein kinases reveals that H-89 exhibits significant off-target activity against several physiologically important kinases. This cross-reactivity necessitates careful interpretation of cellular and physiological data obtained solely with H-89 [6] [7]. Particularly concerning is its potent inhibition of S6K1 (ribosomal protein S6 kinase beta-1), MSK1 (mitogen- and stress-activated protein kinase 1), and ROCK-II (Rho-associated coiled-coil containing protein kinase 2), with IC₅₀ values of 80 nM, 120 nM, and 135-270 nM, respectively [3] [4] [7]. These values fall within only 2.5- to 5.6-fold of its potency against PKA, indicating a narrow selectivity window.
The functional consequences of this polypharmacology are experimentally significant. Inhibition of S6K1 by H-99 induces unexpected resistance to mTOR (mechanistic target of rapamycin) inhibitors like Torin1. Research demonstrates that H-89 treatment sustains phosphorylation of S6K1 at Thr389 and AKT at Ser473 even under nutrient-depleted conditions or in the presence of potent mTOR inhibitors [3]. This effect persists independently of PKA inhibition, suggesting direct engagement and inhibition of phosphatases or other regulatory components controlling S6K1 phosphorylation status. Consequently, using H-89 to probe PKA's role in mTOR-regulated processes becomes highly problematic without complementary approaches like genetic knockdown [3] [7].
Similarly, inhibition of ROCK-II (IC₅₀ ~270 nM) by H-89 contributes to observed cellular phenotypes often misattributed solely to PKA blockade. ROCK-II is a central regulator of the actomyosin cytoskeleton, controlling cell motility, adhesion, and membrane dynamics. H-89 concentrations as low as 1-2 μM significantly slow Ca²⁺ reuptake kinetics ("repriming rate") in rat skinned muscle fibers, an effect more consistent with ROCK-II inhibition impacting myosin phosphatase regulation than PKA inhibition [1] [4]. Furthermore, H-89 (at 30 μM) promotes neurite outgrowth in neuronal cell models like NG108-15 cells – a phenotype historically linked to PKA but now recognized as potentially arising from ROCK-II inhibition and subsequent relaxation of actomyosin contractility [4] [10].
Table 2: Structural Metrics of H-89 Bound to PKA Catalytic Subunit
Interaction Type | Residue/Region | Bond Length/Distance (Å) | Functional Role |
---|---|---|---|
Hydrophobic Core | Val123, Ala70, Leu173, Leu49 | Van der Waals contacts | Stabilizes isoquinoline ring positioning |
Hydrogen Bond | Glu121 (Backbone carbonyl) | ~2.9 | Anchors sulfonamide group |
Halogen Bond | Phe327 (Aromatic ring) | Bromine-phenyl centroid ~3.5 | Enhances affinity and selectivity |
Salt Bridge | Glu326 (Side chain) | Sulfonamide N - Glu O ≈ 2.7 | Electrostatic stabilization |
Sulfonamide Positioning | Gly50, Gly52 (Glycine-rich loop) | Proximity <4.0 | Mimics ATP triphosphate orientation |
p-Bromocinnamyl Moiety | Hydrophobic pocket (Leu74, Trp222) | Extensive van der Waals | Contributes >50% binding free energy |
The molecular basis for H-89's affinity and selectivity profile is illuminated by high-resolution X-ray crystallographic structures of its complex with the catalytic subunit of PKA (PKAc). These structures reveal intricate atomic-level interactions governing ligand binding within the ATP-binding cleft [8] [9]. The isoquinoline sulfonamide core of H-89 sits deep within the adenine-binding pocket, forming a critical hydrogen bond between its sulfonamide nitrogen and the backbone carbonyl oxygen of Glu121 within the hinge region of PKAc. This interaction directly mimics the canonical N6-amino group hydrogen bond formed by adenine in ATP [8] [9].
Beyond hinge binding, H-89 exploits distinctive sub-pockets not fully occupied by ATP. The p-bromocinnamyl tail extends into a hydrophobic region lined by residues Leu74, Trp222, and Leu173. This extension provides substantial binding energy, contributing significantly to the compound's overall affinity. The terminal bromine atom engages in a favorable halogen-π interaction with the phenyl ring of Phe327, a residue located near the conserved DFG motif at the kinase active site entrance. This interaction is a key structural determinant differentiating H-89's binding mode from that of simpler ATP-competitive inhibitors lacking bulky hydrophobic extensions [8] [9].
Crucially, structural comparisons explain the basis for cross-reactivity. The hydrophobic pocket accommodating H-89's cinnamyl tail exhibits considerable conservation across the AGC kinase family, including PKG, ROCK, MSK, and S6K. Residue substitutions within this pocket (e.g., Leu74 in PKA vs. Met in ROCK-II) subtly alter its shape and hydrophobicity, accounting for the observed differences in affinity. For example, the slightly larger methionine residue in ROCK-II might create a less optimal steric environment compared to Leu74 in PKA, partially explaining the approximately 5-fold lower potency (IC₅₀ 270 nM vs 48 nM) [4] [8]. Conversely, the near-identical architecture of the adenine-binding pocket and hinge region between PKA and MSK1/S6K1 underpins H-89's potent inhibition of these off-target kinases [7].
The sulfonamide group plays a dual role. Beyond forming the hinge hydrogen bond, its positioning near the glycine-rich loop (residues 50-52) allows it to partially mimic the orientation of the ATP phosphates. This positioning contributes to the compound's relatively low dissociation rate (slow off-rate kinetics) compared to simpler adenine mimetics. Mutagenesis studies targeting residues within this binding pocket (e.g., Ala70Val, Leu173Met) significantly reduce H-89 affinity, confirming their critical roles observed crystallographically [8] [9]. These structural insights provide a blueprint for designing next-generation inhibitors with improved selectivity, potentially by introducing substituents that exploit subtle differences in the hydrophobic pockets of closely related AGC kinases or by incorporating moieties that engage kinase-specific residues outside the conserved ATP-binding cleft.
CAS No.: 25596-24-1
CAS No.: 18641-81-1
CAS No.: 1465-16-3
CAS No.: 53938-08-2
CAS No.:
CAS No.: 916610-55-4